REACTION_CXSMILES
|
[CH:1]1([C:7]2([OH:19])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]2[CH2:13][C:14]([O:16]CC)=[O:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[OH-].[Na+]>[CH:1]1([C:7]2([OH:19])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]2[CH2:13][C:14]([OH:16])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)OCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)OCC)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol was then removed under pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 g | |
YIELD: PERCENTYIELD | 80.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |